Cas no 112089-09-5 (9H-Purin-6-amine,N,N-dimethyl-9-[[4-(phenylmethoxy)phenyl]methyl]-)

9H-Purin-6-amine,N,N-dimethyl-9-[[4-(phenylmethoxy)phenyl]methyl]- structure
112089-09-5 structure
Product name:9H-Purin-6-amine,N,N-dimethyl-9-[[4-(phenylmethoxy)phenyl]methyl]-
CAS No:112089-09-5
MF:C21H21N5O
MW:359.42434
CID:220936
PubChem ID:3010165

9H-Purin-6-amine,N,N-dimethyl-9-[[4-(phenylmethoxy)phenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-amine,N,N-dimethyl-9-[[4-(phenylmethoxy)phenyl]methyl]-
    • 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-
    • N,N-dimethyl-9-[(4-phenylmethoxyphenyl)methyl]purin-6-amine
    • 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine
    • 9-{[4-(benzyloxy)phenyl]methyl}-N,N-dimethyl-9H-purin-6-amine
    • DTXSID00149867
    • 9H-Purin-6-amine, N,N-dimethyl-9-[[4-(phenylmethoxy)phenyl]methyl]-
    • CHEMBL266462
    • 9-[(4-benzyloxyphenyl)methyl]-N,N-dimethyl-purin-6-amine
    • 112089-09-5
    • Inchi: InChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-16-8-10-18(11-9-16)27-13-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3
    • InChI Key: ILPRZNREKWSQRK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(COC2=CC=C(CN3C=NC4=C(N=CN=C34)N(C)C)C=C2)C=C1

Computed Properties

  • Exact Mass: 359.17483
  • Monoisotopic Mass: 359.175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.1Ų
  • XLogP3: 4

Experimental Properties

  • Density: 1.21
  • Boiling Point: 575.9°C at 760 mmHg
  • Flash Point: 302.1°C
  • Refractive Index: 1.641
  • PSA: 56.07
  • LogP: 3.51960

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